4-Methyl-2-pentadecyl-1,3-dioxolane
Description
4-Methyl-2-pentadecyl-1,3-dioxolane (CAS: 1599-49-1) is a substituted 1,3-dioxolane featuring a 15-carbon pentadecyl chain at position 2 and a methyl group at position 4. Its molecular formula is C₁₉H₃₈O₂ (molecular weight: 298.5 g/mol). This compound exhibits a mild, fruity, pear-like odor and is primarily used in flavoring applications due to its green, waxy, and sweet sensory characteristics at low concentrations (20 ppm) .
Properties
CAS No. |
54950-56-0 |
|---|---|
Molecular Formula |
C19H38O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
4-methyl-2-pentadecyl-1,3-dioxolane |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20-17-18(2)21-19/h18-19H,3-17H2,1-2H3 |
InChI Key |
PDBRDELUHYYCJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1OCC(O1)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound generally involves the acid- or base-catalyzed reaction of a suitable aldehyde or ketone with a diol or glycol to form the 1,3-dioxolane ring. Specifically, the methyl substituent at the 4-position is often introduced via the choice of aldehyde or ketone, while the pentadecyl group is introduced as a long alkyl substituent on the other carbon of the dioxolane ring.
Solid Base Catalyst Method Using Formaldehyde and 1,2-Propylene Glycol
A patented method (CN110835329B) describes the preparation of 4-methyl-1,3-dioxolane, which can be adapted for the synthesis of this compound by substituting the alkyl chain source accordingly. The key steps are:
- Reactants : Formaldehyde (37% aqueous solution or paraformaldehyde), 1,2-propylene glycol, and a solid base catalyst.
- Solvent : Organic solvent with boiling point >120 °C and immiscible with water, e.g., xylene.
- Catalyst : Solid base catalysts such as magnesium oxide, hydrotalcite, or KF/AlPO4 molecular sieves.
- Reaction Conditions :
- Initial heating of solvent, formaldehyde, and catalyst to 60 °C.
- Dropwise addition of 1,2-propylene glycol over 2-3 hours.
- Reaction temperature maintained between 65-95 °C.
- Molar Ratios : Formaldehyde to 1,2-propylene glycol molar ratio of 1.1 to 1.2.
- Post-Reaction Processing :
- Liquid-liquid separation to isolate water and crude product layers.
- Dewatering using calcium oxide and 3A molecular sieves.
- Addition of polymerization inhibitors (molecular or stable free radical inhibitors).
- Purification by reduced pressure rectification at 0.08-0.1 MPa.
- Product Purity : Greater than 99.5% with water content below 500 ppm.
- Advantages : High yield, low byproduct formation, environmentally friendly, easy reaction control, and suitability for industrial scale-up.
| Parameter | Condition/Value |
|---|---|
| Solvent | Xylene (bp >120 °C) |
| Catalyst | MgO, hydrotalcite, KF/AlPO4 |
| Catalyst dosage | 0.5-2% of total mass (preferably 2%) |
| Temperature (initial) | 60 °C |
| Temperature (reaction) | 65-95 °C |
| Reaction time (glycol addition) | 2-3 hours |
| Formaldehyde: glycol ratio | 1.1-1.2 molar ratio |
| Purification pressure | 0.08-0.1 MPa (vacuum distillation) |
| Product purity | >99.5% |
| Water content in product | <500 ppm |
This method is well-documented for 4-methyl-1,3-dioxolane but can be adapted for longer alkyl chains such as pentadecyl groups by using appropriate aldehyde or ketone precursors.
Preparation via Reaction of Epoxides with Aldehydes or Ketones under Neutral Conditions
An alternative method involves the reaction of epoxides with aldehydes or ketones catalyzed by lithium halides in polar aprotic solvents, yielding 1,3-dioxolane derivatives:
- Reactants : Epoxides (e.g., 1-chloro-2,3-epoxypropane) and aldehydes (e.g., benzaldehyde).
- Catalyst : Lithium bromide (LiBr) or other lithium halides.
- Solvent : Hexamethylphosphoric triamide (HMPA) or similar polar aprotic solvents.
- Reaction Conditions : Heating at 120 °C for 7.5 hours, sometimes repeated addition of epoxide.
- Product : 1,3-dioxolane derivatives with substituents at 2- and 4-positions.
- Yield : Approximately 54% under optimized conditions.
- Stereochemistry : Mixture of cis- and trans-isomers, distinguishable by NMR.
This method provides a mild and facile route to 1,3-dioxolanes under neutral conditions without strong acids or bases, which can be advantageous for sensitive substituents. However, the reaction temperature is relatively high, and the yield moderate.
Preparation of Optically Active 1,3-Dioxolane-4-Methanol Derivatives
Patent EP0173714B1 describes a multi-step process to prepare optically active 1,3-dioxolane-4-methanol compounds, which can be modified for related dioxolane derivatives:
- Step 1 : Conversion of D- or L-serine to 2,3-dihydroxypropanoic acid (glyceric acid) by reaction with nitrosating agents in acidic aqueous solution.
- Step 2 : Reaction of glyceric acid with 2,2-dimethoxypropane in the presence or absence of lower alkyl alcohols to form protected glyceric acid derivatives.
- Step 3 : Reaction of these derivatives with selected aldehydes or ketones to form 1,3-dioxolane derivatives.
- Step 4 : Reduction with lithium aluminium hydride (LiAlH4) to yield 2,2'-disubstituted-1,3-dioxolane-4-methanol derivatives.
This approach allows for stereoselective synthesis and the introduction of various substituents, including long alkyl chains, by selecting appropriate aldehydes or ketones. The use of LiAlH4 enables reduction to alcohol functionalities, expanding the scope of derivatives.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Solid Base Catalyst with Formaldehyde and 1,2-Propylene Glycol | Uses solid base catalysts (MgO); solvent xylene; high purity >99.5%; vacuum distillation | High yield; environmentally friendly; industrially scalable | Requires control of moisture; catalyst preparation |
| Epoxide and Aldehyde Reaction with Lithium Halides | Neutral conditions; polar aprotic solvent; moderate temperature (120 °C); stereoisomeric products | Mild conditions; no strong acid/base | Moderate yield (~54%); high temperature; stereoisomer mixture |
| Optically Active Dioxolane Synthesis via Glyceric Acid Derivatives | Multi-step; stereoselective; LiAlH4 reduction; uses serine as starting material | Stereoselectivity; diverse derivatives | Complex multi-step; use of strong reducing agents |
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-pentadecyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the molecule is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .
Scientific Research Applications
4-Methyl-2-pentadecyl-1,3-dioxolane has various applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis to prepare other compounds.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-pentadecyl-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various pathways in biological systems . These interactions can affect cellular processes and biochemical pathways, making the compound useful in research and industrial applications.
Comparison with Similar Compounds
Hydrophobicity and Solubility
- Long alkyl chains (e.g., pentadecyl) enhance hydrophobicity, reducing water solubility and increasing lipid compatibility. This property is critical for flavor retention in lipid-rich matrices .
- Aromatic substituents (e.g., phenyl in 4-Methyl-2-phenyl-1,3-dioxolane) introduce π-π interactions, stabilizing the compound in organic solvents and enhancing its use in fragrance formulations .
Reactivity and Stability
- Hydrolysis : 2-Methyl-1,3-dioxolane undergoes A-1 hydrolysis (acid-catalyzed), while 2-methyl-4-methylene-1,3-dioxolane follows an A-Se2 mechanism. Despite structural similarities, solvent effects (e.g., water-dioxane mixtures) are nearly identical for both, suggesting substituent position minimally impacts transition-state solvation .
- Oxidative Stability : 2-Phenyl-1,3-dioxolane derivatives resist oxidation under solid-phase conditions (e.g., K₂Cr₂O₇/AlCl₃), making them suitable for protective group chemistry .
Research Findings and Data Tables
Hydrolysis Kinetics of Selected Dioxolanes
| Compound | Mechanism | Solvent System | Rate Constant (s⁻¹) | Reference |
|---|---|---|---|---|
| 2-Methyl-1,3-dioxolane | A-1 | Water-dioxane (50:50) | 1.2 × 10⁻⁴ | |
| 2-Methyl-4-methylene-1,3-dioxolane | A-Se2 | Water-dimethylsulfoxide | 1.3 × 10⁻⁴ |
Volatile Compounds in Recycled PET Materials
| Compound | Concentration in rPET (μg/kg) | Detection Method | Reference |
|---|---|---|---|
| 2-Methyl-1,3-dioxolane | 12–45 | Headspace GC-MS | |
| Acetaldehyde | 50–120 | Headspace GC-MS |
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